molecular formula C13H19N3O3S2 B2868768 Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034577-37-0

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2868768
CAS No.: 2034577-37-0
M. Wt: 329.43
InChI Key: QWIRPGWJCFMNNT-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is a heterocyclic organic compound featuring a thiadiazole core fused with a pyrrolidine ring and a thioacetate ester group.

Properties

IUPAC Name

methyl 2-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-3-4-10-12(21-15-14-10)13(18)16-6-5-9(7-16)20-8-11(17)19-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIRPGWJCFMNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Bromine-Mediated Route

The thiadiazole ring is constructed using a modified Pinner reaction followed by bromine-mediated cyclization.

  • Pinner Salt Formation :
    • Deuterated acetonitrile (CD₃CN) reacts with ethanol under HCl gas saturation to form CD₃-C(=NH-OEt)NH₂·HCl (Pinner salt).
    • Conditions : Absolute ethanol, HCl gas bubbling, 65°C, 3 hours.
    • Yield : 90–95% isotopic purity.
  • Amidine Synthesis :

    • The Pinner salt reacts with ammonia gas in methylcyclohexane to yield CD₃-C(=NH)NH₂ (deuterated acetamidine).
    • Conditions : 0–5°C, 3 hours, isotopic purity ≥95%.
  • Thiadiazole Cyclization :

    • Bromine and potassium thiocyanate in dry methanol at 0–5°C facilitate ring closure.
    • Base : Sodium methoxide (generated in situ from sodium and methanol).
    • Key Parameters :
      • Thiocyanate equivalents: 1.1 molar ratio.
      • Reaction time: 1.5 hours.
      • Yield : 88–92%.

Alternative Hypochlorite Route

A hypochlorite-mediated pathway avoids bromine handling:

  • Sodium hypochlorite (NaOCl) replaces bromine in aqueous methanol.
  • Temperature : 25°C, 2 hours.
  • Yield : Comparable to bromine route (85–90%).

Synthesis of Pyrrolidin-3-Yl Thioacetate

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via N-alkylation using methods adapted from N-methylpyrrolidine synthesis:

  • Reactants :
    • 1,4-Dichlorobutane and methylamine in ether solvents (e.g., tetrahydrofuran).
  • Catalyst :
    • Potassium iodide (KI) enhances nucleophilic substitution.
  • Conditions :
    • Temperature: 60–70°C, 12 hours.
    • Yield : 88–92%.

Coupling of Thiadiazole Carboxylic Acid and Pyrrolidine-Thioacetate

Carboxylic Acid Activation

The thiadiazole carboxylic acid is activated using oxalyl chloride :

  • Reactants :
    • 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid and oxalyl chloride in diethyl ether.
  • Conditions :
    • 0–5°C, 2 hours.
    • Product : Acid chloride intermediate.

Amide Bond Formation

The acid chloride reacts with pyrrolidin-3-yl thioacetate under basic conditions:

  • Base :
    • Triethylamine (TEA) or sodium methoxide (NaOMe).
  • Solvent :
    • Dry tetrahydrofuran (THF).
  • Conditions :
    • -10°C to 0°C, 2 hours, followed by room temperature stirring.
    • Yield : 82–85%.

Esterification to Methyl Ester

Direct Esterification

The terminal acetic acid is esterified using methanol under acidic conditions:

  • Catalyst :
    • Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
  • Conditions :
    • Reflux, 6–8 hours.
    • Yield : 90–95%.

Alternative Methylation

Methyl iodide (CH₃I) in presence of potassium carbonate (K₂CO₃):

  • Solvent :
    • Acetonitrile (CH₃CN).
  • Conditions :
    • 25°C, 12 hours.
    • Yield : 88–92%.

Optimization and Comparative Analysis

Table 1: Key Reaction Parameters and Yields

Step Reactants/Catalysts Conditions Yield (%) Purity (%)
Thiadiazole Cyclization Br₂, KSCN, NaOMe/MeOH 0–5°C, 1.5 h 88–92 >99
Pyrrolidine Alkylation 1,4-Dichlorobutane, KI 60–70°C, 12 h 88–92 >99
Thioacetate Formation NaH, DMF 0–5°C → RT, 3 h 76–80 98
Amide Coupling Oxalyl chloride, TEA/THF -10°C → RT, 2 h 82–85 >99
Esterification CH₃OH/H₂SO₄ Reflux, 6–8 h 90–95 >99

Catalyst Impact

  • Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency but increase cost.
  • KI in pyrrolidine synthesis reduces side reactions, enhancing yield.

Solvent Selection

  • Dry methanol critical for thiadiazole cyclization to prevent hydrolysis.
  • DMF facilitates thioalkylation but requires rigorous drying.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in heterocyclic cores, substituents, and ester groups. Below is a detailed comparison with ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (), a triazole-based analog.

Table 1: Structural and Functional Comparison

Parameter Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Molecular Formula C₁₂H₁₇N₃O₃S₂ (calculated) C₁₇H₁₆N₄O₂S
Molecular Weight ~315 g/mol 340.4 g/mol
Core Heterocycle 1,2,3-Thiadiazole (electron-withdrawing, sulfur-rich) 1,2,4-Triazole (nitrogen-rich, planar structure)
Substituents - Propyl group (hydrophobic) - Phenyl and pyridinyl groups (aromatic, π-π stacking capability)
Ester Group Methyl ester (smaller alkyl group, higher volatility) Ethyl ester (larger alkyl group, enhanced lipophilicity)
Potential Applications Agrochemical intermediates (thiadiazoles are known for antifungal activity) Pharmaceutical candidates (triazoles exhibit antimicrobial and anticancer properties)

Key Findings:

Electronic Properties: The thiadiazole core in the target compound introduces sulfur atoms, enhancing electron-withdrawing effects compared to the triazole’s nitrogen-dominated system. This may influence reactivity in nucleophilic substitution or redox reactions .

Solubility and Bioavailability :

  • The methyl ester group reduces molecular weight and may improve aqueous solubility relative to the ethyl ester in the triazole analog. However, the propyl substituent could offset this by increasing hydrophobicity.
  • The triazole analog’s aromatic substituents (phenyl, pyridinyl) favor interactions with biological receptors via π-π stacking, whereas the thiadiazole-pyrrolidine system might prioritize hydrophobic interactions.

Synthetic Accessibility :

  • Thiadiazole synthesis often requires harsh conditions (e.g., H₂S or P₄S₁₀), while triazoles are typically assembled via cycloaddition reactions under milder conditions. This difference impacts scalability and cost .

Crystallographic Analysis :

  • Tools like SHELXL and WinGX are essential for refining crystal structures of such compounds. For example, SHELXL’s robust refinement algorithms can resolve challenges posed by anisotropic displacement parameters in sulfur-containing molecules.

Biological Activity

Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a pyrrolidine moiety, and an acetate group. Its molecular formula is C13H18N4O2SC_{13}H_{18}N_4O_2S, with a molecular weight of approximately 298.38 g/mol. The presence of the thiadiazole and pyrrolidine structures suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Introduction of the pyrrolidine moiety through nucleophilic substitution.
  • Esterification to yield the final acetate product.

Antifungal Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antifungal properties. For instance, studies have shown that alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates demonstrate variable antifungal activities against pathogens such as Gibberella zeae and Alternaria kikuchiana. These compounds showed growth inhibition percentages ranging from 54% to 90% at concentrations of 5 and 50 µg/mL .

CompoundPathogenGrowth Inhibition (%) at 50 µg/mLGrowth Inhibition (%) at 5 µg/mL
Hexyl esterA. kikuchiana90.754
Heptyl esterG. zeae7863
Octyl esterG. zeae6359

The mechanism underlying the biological activity of this compound likely involves interaction with specific enzymes or receptors in fungal cells. The thiadiazole moiety may inhibit key metabolic pathways by binding to active sites on target enzymes, leading to reduced growth and proliferation of fungal species .

Case Studies

A notable study explored the efficacy of various thiadiazole derivatives against fungal infections in vitro. The results highlighted that compounds with longer alkyl chains exhibited enhanced antifungal activity, suggesting that hydrophobic interactions play a crucial role in their effectiveness .

In another investigation focusing on structure-activity relationships (SAR), it was found that modifications in the substituents on the thiadiazole ring significantly influenced antifungal potency. Specifically, substituents that increased lipophilicity were correlated with improved bioactivity against selected fungal strains .

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